Oral Bioavailability: The Defining Advantage Over the Direct Inhibitor ARC39
A direct head-to-head comparison of in vivo applicability reveals that ASM-IN-1 possesses a critical differentiator: oral bioavailability (F = 35.42% in ICR mice at a 10 mg/kg p.o. dose) [1]. In stark contrast, the potent direct inhibitor ARC39 is explicitly characterized as lacking the ability to reach tissue concentrations sufficient for ASM inhibition in vivo, confining its use to in vitro systems [2]. This functional difference is not merely a property but a binary decision point for any experimental design requiring systemic ASM inhibition in animal models.
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | F = 35.42% (10 mg/kg p.o., ICR mice) |
| Comparator Or Baseline | ARC39: No reported oral bioavailability; requires development for in vivo use |
| Quantified Difference | Absolute qualitative difference: ASM-IN-1 is orally active; ARC39 is not. |
| Conditions | ICR mice; 1 mg/kg i.v. and 10 mg/kg p.o. |
Why This Matters
Procuring ASM-IN-1 is essential for any study requiring systemic ASM inhibition in vivo, a capability absent in the more potent but non-bioavailable direct inhibitor ARC39.
- [1] Yang K, et al. Discovery of Novel N-Hydroxy-1,2,4-oxadiazole-5-formamides as ASM Direct Inhibitors for the Treatment of Atherosclerosis. J Med Chem. 2023;66(4):2681-2698. View Source
- [2] Naser E, et al. Characterization of the small molecule ARC39, a direct and specific inhibitor of acid sphingomyelinase in vitro. J Lipid Res. 2020;61(6):896-910. View Source
